
Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with a carboxylate group and a pyrimidine ring The presence of chlorine and methyl groups on the pyrimidine ring adds to its chemical uniqueness
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require specific solvents such as dioxane and reagents like piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and environmental safety, often involving recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological pathways in pests.
Material Science: It is explored for its potential in creating novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyrimidine ring play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to its desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Similar in structure but with two chlorine atoms on the pyrimidine ring.
Fluorinated Pyridines: These compounds have similar applications but differ in their fluorine substitution.
Uniqueness
Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C11H10ClN3O2 |
|---|---|
Molekulargewicht |
251.67 g/mol |
IUPAC-Name |
methyl 4-(2-chloro-5-methylpyrimidin-4-yl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H10ClN3O2/c1-6-4-14-11(12)15-9(6)7-3-8(13-5-7)10(16)17-2/h3-5,13H,1-2H3 |
InChI-Schlüssel |
DYCRUCLCGDVOMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1C2=CNC(=C2)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


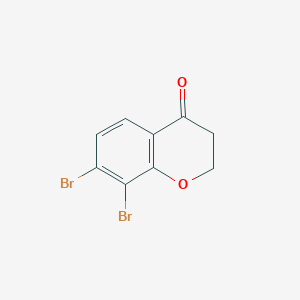


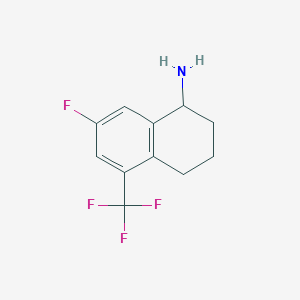



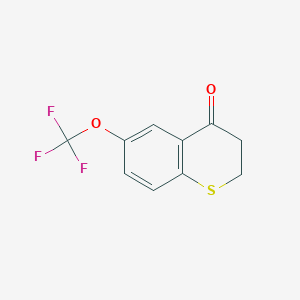
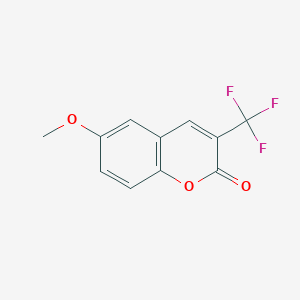


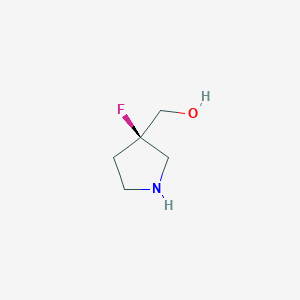
![methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13047065.png)

